molecular formula C19H19N3O B2665122 4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile CAS No. 2415491-97-1

4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile

Cat. No.: B2665122
CAS No.: 2415491-97-1
M. Wt: 305.381
InChI Key: KIMJRGIYSOBADG-UHFFFAOYSA-N
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Description

“4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile” is a chemical compound with the IUPAC name 4-(3-oxo-1-piperazinyl)benzonitrile . It has a molecular weight of 201.23 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C11H11N3O/c12-7-9-1-3-10(4-2-9)14-6-5-13-11(15)8-14/h1-4H,5-6,8H2,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a predicted boiling point of approximately 502.7°C at 760 mmHg . The compound’s density is predicted to be approximately 1.3 g/cm^3 , and its refractive index is predicted to be 1.62 .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

4-[(4-benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c20-12-16-6-8-18(9-7-16)13-21-10-11-22(19(23)15-21)14-17-4-2-1-3-5-17/h1-9H,10-11,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMJRGIYSOBADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1CC2=CC=C(C=C2)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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